molecular formula C10H9IN4O2 B15236951 7-(But-2-YN-1-YL)-8-iodo-3-methyl-3,7-dihydro-1H-purine-2,6-dione

7-(But-2-YN-1-YL)-8-iodo-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B15236951
M. Wt: 344.11 g/mol
InChI Key: RUMFUJPGIUKFFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(But-2-YN-1-YL)-8-iodo-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that belongs to the class of xanthine derivatives. It is structurally related to linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(But-2-YN-1-YL)-8-iodo-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

7-(But-2-YN-1-YL)-8-iodo-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(But-2-YN-1-YL)-8-iodo-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(But-2-YN-1-YL)-8-iodo-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves the inhibition of dipeptidyl peptidase-4 (DPP-4). This enzyme plays a crucial role in the inactivation of incretin hormones, which are involved in the regulation of glucose metabolism. By inhibiting DPP-4, the compound increases the levels of active incretin hormones, thereby enhancing insulin secretion and reducing glucagon levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(But-2-YN-1-YL)-8-iodo-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its iodine substitution makes it particularly interesting for further chemical modifications and potential radiolabeling applications .

Properties

Molecular Formula

C10H9IN4O2

Molecular Weight

344.11 g/mol

IUPAC Name

7-but-2-ynyl-8-iodo-3-methylpurine-2,6-dione

InChI

InChI=1S/C10H9IN4O2/c1-3-4-5-15-6-7(12-9(15)11)14(2)10(17)13-8(6)16/h5H2,1-2H3,(H,13,16,17)

InChI Key

RUMFUJPGIUKFFU-UHFFFAOYSA-N

Canonical SMILES

CC#CCN1C2=C(N=C1I)N(C(=O)NC2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.